4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
CAS No.: 381205-83-0
Cat. No.: VC2426980
Molecular Formula: C15H12Cl2O3
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381205-83-0 |
|---|---|
| Molecular Formula | C15H12Cl2O3 |
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride |
| Standard InChI | InChI=1S/C15H12Cl2O3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
| Standard InChI Key | BGAMIEOPOMVIBI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Basic Properties
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is characterized by the presence of a benzoyl chloride group attached to a benzene ring, further substituted with a 2-chlorobenzyl group and a methoxy group. The compound possesses the following identifying properties:
| Property | Value |
|---|---|
| CAS Number | 381205-83-0 |
| Molecular Formula | C₁₅H₁₂Cl₂O₃ |
| Molecular Weight | 311.16 g/mol |
| IUPAC Name | 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride |
| Standard InChI | InChI=1S/C15H12Cl2O3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
| Standard InChIKey | BGAMIEOPOMVIBI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl |
The compound belongs to the class of benzoyl chlorides and contains two chlorine atoms - one in the benzoyl chloride moiety and another at the ortho position of the benzyl group . The presence of the electron-withdrawing chlorine atoms enhances the electrophilic nature of the carbonyl carbon, making it highly reactive toward nucleophiles.
Structural Characteristics
The structural features of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride include:
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A benzoyl chloride group, which serves as the primary reactive site
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A 2-chlorobenzyl group attached via an ether linkage at the para position relative to the benzoyl chloride
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A methoxy group at the meta position, which contributes to the electronic properties of the benzene ring
This unique combination of substituents confers specific steric and electronic properties that influence the compound's reactivity and applications. The ortho-positioned chlorine atom on the benzyl group introduces steric hindrance that can impact reaction rates in nucleophilic substitutions.
Synthesis and Preparation Methods
The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves a two-step process:
Esterification Reaction
In the first step, 4-hydroxy-3-methoxybenzoic acid reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically conducted in dimethylformamide (DMF) at elevated temperatures to form the benzyl ether intermediate.
Acyl Chloride Formation
In the second step, the intermediate is treated with thionyl chloride (SOCl₂) under reflux conditions for 4-6 hours to convert the carboxylic acid to the acyl chloride. Excess SOCl₂ is removed via evaporation under reduced pressure, and the product is purified by distillation or recrystallization.
The synthetic pathway can be represented as follows:
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4-hydroxy-3-methoxybenzoic acid + 2-chlorobenzyl chloride → 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
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4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid + SOCl₂ → 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride + SO₂ + HCl
Reaction yields typically vary between 70-90% depending on the stoichiometry of SOCl₂ and reaction time.
Chemical Reactivity
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride exhibits high reactivity primarily due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group.
Nucleophilic Substitution
The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives:
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With amines: forms amides
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With alcohols: forms esters
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With thiols: forms thioesters
These reactions typically proceed under mild to moderate conditions.
Hydrolysis
In the presence of water, the compound hydrolyzes to form 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid and hydrochloric acid. This reaction can be carried out in aqueous acidic or basic conditions.
Reduction
The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Influence of Steric and Electronic Factors
The reactivity of this acyl chloride is influenced by both steric and electronic factors:
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Steric Effects: The ortho-chlorine atom introduces steric hindrance, potentially slowing nucleophilic acyl substitution reactions. This may require elevated temperatures or catalytic Lewis acids (e.g., FeCl₃) for reactions to proceed efficiently.
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Electronic Effects: The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols in nucleophilic reactions.
Applications in Scientific Research
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride serves as a versatile intermediate in various scientific applications.
Organic Synthesis
The compound functions as a building block for the synthesis of complex organic molecules due to its reactive benzoyl chloride group. This makes it valuable in the preparation of diverse chemical libraries for structure-activity relationship studies.
Medicinal Chemistry
Research indicates that this compound and its derivatives show promise in several therapeutic areas:
Enzyme Inhibition
Compounds with similar structures have demonstrated potential as acetylcholinesterase (AChE) inhibitors, which are important targets in treating neurodegenerative diseases like Alzheimer's. Some analogs have shown IC₅₀ values comparable to established inhibitors like donepezil.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit growth-inhibitory effects against various cancer cell lines. Benzoyl derivatives have been linked to inducing apoptosis in cancer cells, indicating potential applications in cancer therapeutics.
Agrochemical Development
Due to its reactivity, this compound can be utilized in the development of agrochemicals, enhancing the efficacy of pesticides and herbicides through targeted modifications.
Analytical Characterization
Multiple analytical techniques can be employed to characterize 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) typically shows characteristic peaks:
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δ 7.4–7.6 ppm (aromatic protons from 2-chlorobenzyl group)
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δ 5.2 ppm (OCH₂Ph)
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δ 3.9 ppm (methoxy group)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 310.0504 (C₁₅H₁₂Cl₂O₃⁺).
Chromatography
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) can be used to detect hydrolyzed byproducts (e.g., free carboxylic acid) and assess purity.
Comparison with Similar Compounds
To understand the unique properties of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, it is useful to compare it with structurally related compounds:
| Compound | CAS Number | Key Structural Differences | Comparative Reactivity |
|---|---|---|---|
| 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | 1160250-11-2 | Chlorine at meta position of benzyl group | Similar reactivity but less steric hindrance |
| 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | 1160250-03-2 | Fluorine instead of chlorine at meta position | Enhanced lipophilicity, potentially improved membrane permeability |
| 3-Chloro-4-methoxybenzoyl chloride | 36590-49-5 | Lacks benzyl ether group | Simpler structure, potentially different biological target profile |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 112811-66-2 | Contains three fluorine atoms instead of chlorine | Higher reactivity, different electronic properties |
The position and nature of the halogen substituent significantly impact the compound's reactivity and biological properties. The ortho-chlorine in 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride creates unique steric effects that distinguish it from its meta and para analogs .
Research Optimization Variables
For researchers working with 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, several variables can be optimized to improve reaction outcomes:
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) improve solubility but may accelerate hydrolysis. Dichloromethane (DCM) is often preferred for moisture-sensitive reactions involving this compound.
Base Selection
Non-nucleophilic bases (e.g., DIPEA) are generally preferred over pyridine to minimize side reactions when using this compound in coupling reactions.
Temperature Control
Due to the compound's reactivity, temperature control is critical during reactions. For nucleophilic substitutions, temperatures typically range from 0°C to room temperature, while coupling reactions may require elevated temperatures.
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